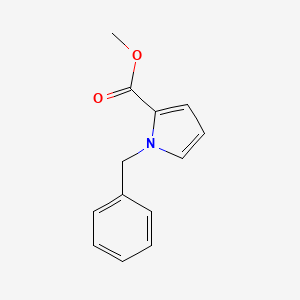

methyl 1-benzyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-benzylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHPSTQAODFMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617788 | |

| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18159-23-4 | |

| Record name | Methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18159-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Benzyl 1h Pyrrole 2 Carboxylate

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. A full analysis of methyl 1-benzyl-1H-pyrrole-2-carboxylate would involve a suite of one- and two-dimensional experiments.

High-Resolution ¹H-NMR for Proton Environment Elucidation

A high-resolution ¹H-NMR spectrum would be essential for identifying all unique proton environments within the molecule. The spectrum would be expected to show distinct signals for the protons of the pyrrole (B145914) ring, the benzyl (B1604629) group, and the methyl ester.

Pyrrole Ring Protons: The three protons on the pyrrole ring would appear as distinct multiplets, likely in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants (J-values) would confirm their relative positions (H-3, H-4, and H-5).

Benzyl Group Protons: The methylene (B1212753) (-CH₂-) protons of the benzyl group would typically appear as a singlet, while the five protons of the phenyl ring would produce a complex multiplet pattern.

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) would be observed as a sharp singlet, typically in the upfield region of the spectrum compared to the aromatic protons.

A hypothetical data table for the expected ¹H-NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrrole H-5 | (Aromatic region) | Triplet or dd | J₅,₄ and J₅,₃ |

| Pyrrole H-3 | (Aromatic region) | Doublet of doublets | J₃,₄ and J₃,₅ |

| Pyrrole H-4 | (Aromatic region) | Triplet or dd | J₄,₃ and J₄,₅ |

| Phenyl (o, m, p) | ~7.2-7.4 | Multiplet | |

| Benzyl (-CH₂-) | ~5.5 | Singlet | |

| Methyl (-OCH₃) | ~3.7 | Singlet |

¹³C-NMR for Carbon Skeleton Assignment

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in methyl 1-benzyl-1H-pyrrole-2-carboxylate would give a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal.

Aromatic Carbons: The carbons of the pyrrole and phenyl rings would resonate in the aromatic region.

Aliphatic Carbons: The benzyl methylene carbon (-CH₂-) and the methyl ester carbon (-OCH₃) would appear at higher field strengths.

A predicted ¹³C-NMR data table is shown below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162 |

| C-2 (Pyrrole) | ~129 |

| C-5 (Pyrrole) | ~125 |

| Phenyl (ipso) | ~137 |

| Phenyl (o, m, p) | ~127-129 |

| C-3 (Pyrrole) | ~115 |

| C-4 (Pyrrole) | ~110 |

| Benzyl (-CH₂-) | ~52 |

| Methyl (-OCH₃) | ~51 |

Two-Dimensional NMR Techniques for Connectivity and Relative Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a series of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the pyrrole ring and within the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons (like the carbonyl and ipso-carbons) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the benzyl -CH₂- protons and the pyrrole nitrogen-attached carbon (C-2 or C-5) would confirm the N-benzylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the through-space relationships between the benzyl group protons and the protons on the pyrrole ring, offering insights into the molecule's preferred conformation in solution.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For methyl 1-benzyl-1H-pyrrole-2-carboxylate (C₁₃H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to a monoisotopic mass of 215.0946 g/mol .

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃), and the characteristic fragmentation of the benzyl group to produce a tropylium (B1234903) ion (m/z 91).

Infrared (IR) Spectroscopy for Elucidating Specific Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of methyl 1-benzyl-1H-pyrrole-2-carboxylate would be expected to display several key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | ~1720-1700 | Ester Carbonyl |

| C-H Stretch (Aromatic) | ~3100-3000 | Phenyl and Pyrrole Rings |

| C-H Stretch (Aliphatic) | ~3000-2850 | Benzyl -CH₂- and Methyl -CH₃ |

| C=C Stretch | ~1600-1450 | Aromatic Rings |

| C-O Stretch | ~1300-1100 | Ester Linkage |

The absence of a broad N-H stretching band (typically around 3400-3200 cm⁻¹) would confirm that the pyrrole nitrogen is substituted.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

While solution-state conformation is elucidated by NMR, single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If suitable crystals of methyl 1-benzyl-1H-pyrrole-2-carboxylate could be grown, this technique would yield precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the planarity of the pyrrole ring and the orientation of the benzyl and methyl carboxylate substituents relative to the ring. Furthermore, it would illustrate the intermolecular interactions, such as π-stacking or weak hydrogen bonds, that govern the crystal packing arrangement in the solid state. Although crystallographic data exists for the analogous compound 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, it cannot be assumed that the methyl ester would exhibit the same crystal packing due to differences in hydrogen bonding capabilities. nih.govnih.govresearchgate.net

Analysis of Torsional and Dihedral Angles within the Molecular Structure

Detailed experimental data from single-crystal X-ray diffraction, which would provide the precise torsional and dihedral angles defining the three-dimensional conformation of methyl 1-benzyl-1H-pyrrole-2-carboxylate, is not available in the reviewed literature. This includes the critical angles between the pyrrole and benzyl rings and the orientation of the methyl carboxylate substituent relative to the pyrrole core.

Elucidation of Intermolecular Interactions and Supramolecular Architecture in the Crystal Lattice

Without a solved crystal structure, a definitive analysis of the intermolecular interactions and the resulting supramolecular architecture for methyl 1-benzyl-1H-pyrrole-2-carboxylate is not possible. Such an analysis would typically involve identifying and quantifying interactions such as C-H···O or C-H···π bonds, π-π stacking, and other van der Waals forces that govern the crystal packing. However, no such empirical data has been published for this specific compound.

Chemical Reactivity and Transformations of Methyl 1 Benzyl 1h Pyrrole 2 Carboxylate

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the reactivity and regioselectivity in methyl 1-benzyl-1H-pyrrole-2-carboxylate are modulated by the substituents at the N1 and C2 positions. The methoxycarbonyl group at the C2 position is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution, while the benzyl (B1604629) group at the N1 position has a less pronounced electronic effect.

Electrophilic Aromatic Substitution Reactions at Ring Positions

The pyrrole nucleus readily participates in electrophilic aromatic substitution reactions, including formylation, nitration, and halogenation. The substitution pattern is dictated by the directing effects of the existing substituents.

One of the most characteristic reactions for such electron-rich heterocycles is the Vilsmeier-Haack formylation. This reaction introduces a formyl (-CHO) group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.org For pyrrole-2-carboxylates, formylation can occur at either the C4 or C5 position, depending on the specific reagents and reaction conditions. acs.org

Nitration of N-benzylpyrrole derivatives has been shown to yield a mixture of isomers. For instance, the nitration of 1-benzyl-2-nitropyrrole results in the formation of 1-benzyl-2,4-dinitropyrrole, indicating that the C4 position is a viable site for electrophilic attack. sci-hub.ru

| Reaction | Reagent | Position of Substitution | Product | Reference |

| Formylation | Vilsmeier Reagent (POCl₃/DMF) | C4 or C5 | 4-Formyl or 5-Formyl derivative | acs.org |

| Nitration | HNO₃/Ac₂O | C4 | Methyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate | sci-hub.ru |

The regiochemical outcome of electrophilic substitution on methyl 1-benzyl-1H-pyrrole-2-carboxylate is a balance between the directing effects of the N-benzyl and C2-ester groups. The ester group at C2 is an electron-withdrawing, deactivating group that directs incoming electrophiles away from the adjacent C3 position and primarily towards the C4 and C5 positions. youtube.comlibretexts.org Conversely, studies on 1-benzylpyrrole (B1265733) (without the C2-ester) have shown that the N-benzyl group leads to a significantly higher proportion of substitution at the C3 position compared to an N-methyl group. cdnsciencepub.com

In the case of methyl 1-benzyl-1H-pyrrole-2-carboxylate, the deactivating effect of the C2-ester group is the dominant factor controlling regioselectivity. Therefore, electrophilic attack is disfavored at the C3 position. The substitution will preferentially occur at either the C4 or C5 position. Research on the formylation of various 1H-pyrrole-2-carboxylates has demonstrated that regioselective synthesis of both 4-formyl and 5-formyl derivatives is possible in nearly quantitative yields by selecting the appropriate formylating agent. acs.org Nitration studies on analogous 1-benzyl-2-substituted pyrroles further support substitution at the C4 position. sci-hub.ru

Oxidation and Reduction Pathways of the Pyrrole Ring System

The pyrrole ring system and its substituents can undergo both oxidation and reduction under specific conditions. The N-benzyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methylene (B1212753) group. youtube.com Depending on the reaction conditions, this can lead to the formation of an N-benzoyl derivative or cleavage of the benzyl group entirely. The pyrrole ring itself is often unstable to harsh oxidizing conditions, which can lead to polymerization or degradation. lookchem.com

Conversely, the aromatic pyrrole ring can be reduced to a pyrrolidine (B122466) ring via catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as rhodium or ruthenium, under a hydrogen atmosphere. ccspublishing.org.cnresearchgate.net This reaction saturates the double bonds of the pyrrole nucleus to yield the corresponding substituted pyrrolidine. It is important to note that under certain hydrogenation conditions (e.g., using palladium catalysts), the N-benzyl group can also be cleaved via hydrogenolysis.

Decarboxylative Arylation and Cross-Coupling Reactions of Pyrrole-2-carboxylates

Transition metal-catalyzed decarboxylative cross-coupling has become a powerful method for forming carbon-carbon bonds. nih.govbham.ac.uk This strategy utilizes carboxylic acids as coupling partners, which can be derived from the hydrolysis of the corresponding ester.

For methyl 1-benzyl-1H-pyrrole-2-carboxylate, this process would involve two steps:

Hydrolysis: The methyl ester is first saponified to its corresponding carboxylic acid, 1-benzyl-1H-pyrrole-2-carboxylic acid.

Decarboxylative Coupling: The resulting carboxylic acid is then coupled with an aryl halide in the presence of a palladium or copper catalyst. organic-chemistry.org This reaction proceeds with the extrusion of carbon dioxide, forming a new carbon-carbon bond between the pyrrole C2 position and the aryl group of the halide. This method serves as a valuable alternative to traditional cross-coupling reactions that require the synthesis of organometallic reagents.

Transformations Involving the Ester Functionality

The methyl ester group at the C2 position is a key functional handle that can be readily transformed into other functionalities.

Hydrolysis to the Corresponding Carboxylic Acid

The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This reaction, also known as saponification when carried out under basic conditions, is typically achieved with high efficiency. libretexts.org The hydrolysis of methyl 1-benzyl-1H-pyrrole-2-carboxylate to 1-benzyl-1H-pyrrole-2-carboxylic acid can be readily accomplished by treatment with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent mixture like methanol (B129727) and water. researchgate.netcommonorganicchemistry.com The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid. This carboxylic acid is a crucial intermediate for reactions such as decarboxylative coupling. nih.gov

| Starting Material | Reagents | Product | Reference |

| Methyl 1-benzyl-1H-pyrrole-2-carboxylate | 1. KOH, Methanol/H₂O2. HCl (aq) | 1-benzyl-1H-pyrrole-2-carboxylic acid | researchgate.netcommonorganicchemistry.com |

Transesterification Processes

The methyl ester group of methyl 1-benzyl-1H-pyrrole-2-carboxylate can be exchanged with other alkyl or aryl groups through transesterification. This process is typically catalyzed by acids, bases, or enzymes. Enzymatic transesterification, in particular, offers mild reaction conditions and high selectivity.

Lipase-catalyzed transesterification has been studied for related pyrrole esters, providing insight into the conditions applicable to methyl 1-benzyl-1H-pyrrole-2-carboxylate. For instance, the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol has been investigated using various commercial lipases. The choice of enzyme and reaction solvent significantly impacts the reaction yield. Novozym 435 has been shown to be particularly efficient for this transformation when conducted in toluene (B28343). The yield of the transesterification product is also influenced by the molar ratio of the substrates and the presence of dehydrating agents like molecular sieves, which help to shift the reaction equilibrium toward the product side by removing the methanol byproduct.

| Catalyst | Solvent | Molar Ratio (Ester:Alcohol) | Additive (1.0 g) | Yield (%) |

| Novozym 435 | Toluene | 1:5 | Molecular Sieves | 46 |

| Lipozyme TLIM | Toluene | 1:5 | Molecular Sieves | <3 |

| CRL | Toluene | 1:5 | Molecular Sieves | 9 |

| Novozym 435 | Toluene | 2:5 | None | 22 |

| Novozym 435 | Toluene | 1:5 | 1.0 g Molecular Sieves | 61 |

Table 1: Factors affecting the yield of lipase-catalyzed transesterification of pyrrole-2-carboxylates. Data is based on the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol. wikipedia.org

Conversion to Amides and Other Carboxamide Derivatives

The ester group is readily converted into amides and other carboxamide derivatives, which are common structural motifs in biologically active molecules. This transformation can be achieved through several synthetic routes.

One direct method involves the reaction of the ester with an amine. This aminolysis is often slow and may require heating or catalysis. A more common approach is a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid (1-benzyl-1H-pyrrole-2-carboxylic acid), followed by an amide coupling reaction with an amine using a coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). nih.govarkat-usa.org

Alternatively, benzyl esters can be converted directly into amides in a one-pot reaction. This can be accomplished by first converting the benzyl ester into an acid chloride intermediate using a chlorinating agent and a catalyst like ferric(III) chloride (FeCl₃), which then reacts in situ with an amine to form the desired amide. researchgate.net Pyrrole-2-carboxamides are key components in many natural products and pharmaceuticals. nih.gov The synthesis of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide has been accomplished by reacting pyrrole-2-carboxylic acid methylamide with chloromethylbenzene (benzyl chloride) in the presence of potassium carbonate. rsc.orgscispace.com

| Starting Material | Reagents | Product Type | Key Features |

| Methyl or Benzyl Ester | 1. FeCl₃, α,α-Dichlorodiphenylmethane 2. Amine (R-NH₂) | Amide | One-pot conversion of ester to amide. researchgate.net |

| Carboxylic Acid | Amine (R-NH₂), TBTU, DIPEA | Amide | Standard, high-yielding amide coupling method. arkat-usa.org |

| Pyrrole Amide | Benzyl Halide, K₂CO₃ | N-Benzylated Amide | N-alkylation of a pre-formed amide. rsc.orgscispace.com |

Table 2: Selected methods for the synthesis of pyrrole-2-carboxamide derivatives.

Reduction of the Ester Group to Primary Alcohol

The ester functionality of methyl 1-benzyl-1H-pyrrole-2-carboxylate can be reduced to a primary alcohol, yielding (1-benzyl-1H-pyrrol-2-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of the ester group compared to aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group to transiently form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxide intermediate. A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol, (1-benzyl-1H-pyrrol-2-yl)methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters to alcohols under standard conditions.

Reactivity of the N-Benzyl Substituent

Stability and Cleavage Mechanisms of the N-Benzyl Protecting Group

The N-benzyl group is a widely used protecting group for nitrogen-containing heterocycles like pyrrole due to its general stability under a variety of reaction conditions, including acidic, basic, and some oxidative and reductive environments. However, its stability can be a double-edged sword, as cleavage can sometimes require harsh conditions that may not be compatible with other functional groups in the molecule.

Several methods exist for the debenzylation of N-benzyl pyrroles:

Catalytic Hydrogenolysis : This is the most common method for N-benzyl group removal. It involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and efficient, yielding the deprotected pyrrole and toluene as a byproduct. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems. It can also be poisoned by sulfur-containing compounds.

Lewis Acid Cleavage : Strong Lewis acids, such as aluminum chloride (AlCl₃), can be used to cleave the N-benzyl bond. This method is useful when hydrogenolysis is not viable. However, the harsh, acidic conditions can be problematic for sensitive substrates, potentially leading to side reactions like Friedel-Crafts alkylation.

Oxidative Cleavage : An alternative method involves oxidation of the benzylic position. A procedure utilizing potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere has been shown to be effective for the N-debenzylation of a variety of heterocycles. This method is tolerant of functional groups that are sensitive to hydrogenolysis, such as thioethers and nitriles.

| Cleavage Method | Reagents | Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temp, atmospheric pressure | Clean, high-yielding | Incompatible with reducible groups (alkenes, alkynes), catalyst poisoning by sulfur |

| Lewis Acid Cleavage | AlCl₃ | Anhydrous solvent | Useful when hydrogenolysis fails | Harsh conditions, potential for Friedel-Crafts side reactions |

| Oxidative Cleavage | KOtBu, O₂ | DMSO, room temp or 0 °C | Tolerates thioethers, nitriles, benzyl ethers | Can be problematic for substrates with other oxidizable sites |

Table 3: Comparison of common N-benzyl group cleavage methods.

Recyclization Reactions of Pyrrole-2-carboxylate Derivatives with Hydrazine (B178648) Analogues

The pyrrole ring, particularly when activated by multiple carbonyl groups, can undergo ring-opening and subsequent recyclization reactions with binucleophiles like hydrazine and its derivatives. These transformations can lead to the formation of new heterocyclic systems.

Studies on closely related compounds, such as methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, have shown that they react with monosubstituted hydrazines like phenylhydrazine (B124118) or benzylhydrazine. nih.gov In this reaction, the pyrrole-2,3-dione ring is cleaved and recyclizes to form polyfunctionalized pyrazole (B372694) derivatives. The reaction typically proceeds by heating the pyrrole derivative with the hydrazine in a solvent like anhydrous 1,4-dioxane. nih.gov The process involves a nucleophilic attack by the hydrazine, followed by intramolecular condensation and rearrangement to yield a stable pyrazole ring system. This method provides a convenient route to highly substituted pyrazoles from pyrrole precursors. nih.gov While this specific reaction has not been documented for methyl 1-benzyl-1H-pyrrole-2-carboxylate itself, the reactivity of these activated pyrrole systems demonstrates the potential for such recyclization pathways.

While general principles and methodologies of computational chemistry are well-documented, and studies on similar pyrrole derivatives exist, the specific quantitative data and detailed findings required to accurately populate the requested article outline for "methyl 1-benzyl-1H-pyrrole-2-carboxylate" are absent. Generating such an article without specific research would require speculation and would not meet the standards of scientific accuracy.

Therefore, this article cannot be generated at this time due to the lack of available scientific literature on the specific subject.

Theoretical and Computational Chemistry Investigations on Methyl 1 Benzyl 1h Pyrrole 2 Carboxylate

Analysis of Intermolecular Interactions

Dimerization and Supramolecular Assembly Formation through Non-Covalent Interactions

The formation of dimers and larger supramolecular structures from pyrrole (B145914) derivatives is a key aspect of their solid-state chemistry, governed by a variety of non-covalent interactions. While the specific crystal structure of methyl 1-benzyl-1H-pyrrole-2-carboxylate is not extensively detailed in the literature, analysis of closely related compounds provides significant insight into its potential for self-assembly.

Studies on analogous N-benzyl pyrrole structures reveal the critical role of hydrogen bonding and C–H...π interactions in forming extended networks. For instance, in the crystal structure of 4-benzyl-5-methoxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid benzyl (B1604629) ester, molecules are observed to form distinct dimers through strong hydrogen bonds. researchgate.net These dimers then further assemble into chains via C–H...π intermolecular interactions. Similarly, the structure of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide shows molecules linked into chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net

For methyl 1-benzyl-1H-pyrrole-2-carboxylate, which lacks a traditional hydrogen bond donor like an N-H group, the primary interactions driving dimerization and assembly are expected to be:

π-π Stacking: Interactions between the aromatic systems of the pyrrole and benzyl groups of adjacent molecules.

C–H...π Interactions: The hydrogen atoms on the benzyl and methyl groups can interact with the electron clouds of the aromatic rings.

Dipole-Dipole Interactions: Arising from the polar ester group (C=O).

Structure-Activity Relationship (SAR) Computational Modeling and Ligand Design

Computational modeling is an indispensable tool for understanding the structure-activity relationships (SAR) of pyrrole derivatives and for guiding the design of new, more potent ligands.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a specific biological target, typically a protein or enzyme. For pyrrole derivatives, which exhibit a wide range of biological activities, docking studies have been performed against numerous targets. mdpi.com While specific studies targeting methyl 1-benzyl-1H-pyrrole-2-carboxylate are not prominent, research on analogous compounds highlights the scaffold's versatility.

Pyrrole derivatives have been successfully docked into the active sites of various enzymes, demonstrating their potential as inhibitors. Key biological targets for which pyrrole scaffolds have shown promise include:

Protein Kinases: Such as FLT3, implicated in acute myeloid leukemia. rdd.edu.iqresearchgate.netuomustansiriyah.edu.iq

Enoyl-ACP Reductase (InhA): A crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.gov

Cyclooxygenase (COX-2): An enzyme involved in inflammation. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3): Essential for mycolic acid transport in mycobacteria. nih.gov

In a typical docking simulation, the pyrrole ligand is placed into the binding pocket of the target protein. The simulation software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. For example, studies on pyrrole-based inhibitors of InhA revealed key hydrogen bonding interactions with residues like TYR158 and the NAD cofactor. nih.gov The N-benzyl and methyl carboxylate groups of the title compound would be expected to form hydrophobic and polar interactions, respectively, within a complementary binding site.

| Biological Target | Therapeutic Area | Key Interactions Observed | Reference Compound Class |

|---|---|---|---|

| FLT3 Kinase | Cancer (Leukemia) | Hydrogen bonds, hydrophobic interactions in ATP pocket | Pyrrole-dicarboxamides |

| InhA (Enoyl-ACP Reductase) | Tuberculosis | Hydrogen bonds with Tyr158 and NAD cofactor | Pyrrole-fused pyrimidines |

| COX-2 / LOX | Inflammation | Allosteric and active site interactions | Disubstituted-pyrrole derivatives |

| MmpL3 | Tuberculosis | Hydrogen bonds with Asp645, hydrophobic pockets | Pyrrole-2-carboxamides |

The most significant conformational variables are the torsion angles associated with:

The bond between the pyrrole nitrogen and the benzylic carbon (N-CH₂).

The bond between the benzylic carbon and the phenyl ring (CH₂-Ph).

The bond between the pyrrole ring and the carboxylate group (C-C=O).

X-ray crystallography studies of related molecules provide valuable experimental data on preferred conformations. For example, the analysis of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide revealed two independent molecules within the asymmetric unit, which differed significantly in the twist of the phenyl ring. nih.gov The reported N(pyrrole)—C(H₂)—C—C torsion angles were -73.0° and 17.1°, demonstrating the considerable flexibility of the benzyl group. nih.gov This flexibility allows the molecule to adapt its shape to fit the contours of different binding sites, which can be a crucial factor for its biological activity. A constrained or rigid conformation might be optimal for binding to one target, while flexibility might be required for another.

In silico methods are pivotal for the rational design and optimization of new ligands based on the pyrrole scaffold. Structure-activity relationship (SAR) studies, guided by computational chemistry, have established several key principles for modifying pyrrole derivatives to enhance their biological activity. nih.gov

Substitution on the Pyrrole Ring: The positions on the pyrrole ring are not equivalent. SAR studies on pyrrolone antimalarials showed that removing or replacing methyl groups on the pyrrole ring could significantly alter metabolic stability and activity. nih.gov Computational predictions of metabolism often identify specific sites vulnerable to enzymatic attack, guiding chemists to protect these positions or replace labile groups.

Modification of the N-Substituent: The N-benzyl group plays a significant role in defining hydrophobic interactions. Replacing the phenyl ring with other hydrophobic groups, such as benzyl in one study, resulted in only a small drop in activity, indicating that direct attachment of the phenyl ring was not essential and that a hydrophobic moiety is the key requirement. nih.gov

Variation of the Carboxylate Group: The methyl carboxylate at the 2-position is a key interaction site, likely acting as a hydrogen bond acceptor. Converting this ester to an amide or other functional groups can profoundly impact binding affinity and selectivity. For instance, studies on MmpL3 inhibitors revealed that attaching bulky substituents to the carboxamide group greatly improved anti-tuberculosis activity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (groups with similar physical or chemical properties) is a common optimization strategy. For example, replacing the pyrrole ring itself with other heterocycles like imidazole (B134444) or pyrazole (B372694) often leads to a significant loss of activity, highlighting the importance of the pyrrole core for certain targets. nih.gov

Thermochemical and Thermodynamic Property Calculations for Stability and Reaction Energetics

The stability and reactivity of methyl 1-benzyl-1H-pyrrole-2-carboxylate can be quantified through its thermochemical and thermodynamic properties. While direct experimental calorimetric data for this specific molecule is limited, highly accurate computational methods and data from closely related compounds allow for reliable estimations.

Combined experimental and computational studies on 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid provide a foundational dataset for understanding the energetics of the pyrrole-2-carboxylate core. researchgate.net These studies used static bomb combustion calorimetry and Knudsen mass-loss effusion techniques to determine standard molar enthalpies of formation and sublimation.

| Compound | Standard Molar Enthalpy of Combustion (kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (gas) (kJ·mol⁻¹) |

|---|---|---|---|

| 2-Pyrrolecarboxylic Acid | -2443.1 ± 1.2 | 114.7 ± 1.2 | -286.3 ± 1.7 |

| 1-Methyl-2-pyrrolecarboxylic Acid | -3127.3 ± 1.1 | 99.6 ± 1.2 | -291.6 ± 1.7 |

Data sourced from experimental studies on precursor molecules. researchgate.net

Computational methods, such as the G3(MP2)//B3LYP approach, can extend these findings to calculate properties for methyl 1-benzyl-1H-pyrrole-2-carboxylate. researchgate.net These calculations can determine:

Gas-Phase Enthalpy of Formation: This value indicates the molecule's thermodynamic stability relative to its constituent elements. The addition of the N-benzyl group is expected to make the enthalpy of formation more negative, reflecting a more stable system.

Bond Dissociation Enthalpies (BDEs): Calculations can identify the weakest bonds in the molecule, providing insight into its thermal stability and potential degradation pathways. The C-N bond linking the benzyl group to the pyrrole ring is a likely site for initial thermal cleavage.

Reaction Energetics: Computational chemistry can model the energy profile of synthetic routes to the target molecule, helping to optimize reaction conditions by identifying the transition state energies and reaction enthalpies.

These thermodynamic parameters are crucial for understanding the intrinsic stability of the molecule and for predicting its behavior in chemical reactions and under various physical conditions.

Research Applications in Organic Synthesis and Functional Materials

Methyl 1-benzyl-1H-pyrrole-2-carboxylate as a Precursor for Complex Organic Molecules

The strategic placement of the benzyl (B1604629) and methyl carboxylate groups makes this compound an ideal starting point for multi-step synthetic pathways. The benzyl group acts as a stable protecting group for the pyrrole (B145914) nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the ring, while the ester functionality serves as a handle for elaboration into other functional groups or for building larger molecular frameworks.

Methyl 1-benzyl-1H-pyrrole-2-carboxylate is readily transformed into a variety of other functionalized pyrroles. A primary and fundamental transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-benzyl-1H-pyrrole-2-carboxylic acid. nih.govchemicalbook.com This reaction is typically performed under basic conditions, for example, by heating with potassium hydroxide (B78521) in a methanol (B129727)/water mixture. nih.gov

The resulting carboxylic acid is a key intermediate for synthesizing more complex structures. For instance, it can undergo cyclocondensation reactions with substituted 1,2-phenylenediamines using a condensing agent like polyphosphoric acid (PPA). nih.gov This process yields polyheterocyclic systems such as 2-(N-benzylpyrrolyl)-benzimidazoles, which are of interest for their potential biological activities. nih.gov

Furthermore, the pyrrole scaffold itself can be a template for constructing fused heterocyclic systems. In a related example demonstrating this principle, methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate undergoes an iodine-mediated electrophilic cyclization to form 4-iodo-3-phenyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazin-1-one. beilstein-journals.org This transformation illustrates how a functionalized N-substituted pyrrole-2-carboxylate can serve as a precursor to elaborate, fused polyheterocyclic structures. beilstein-journals.org The cyclization of 1-benzylquinoline derivatives to form pyrrolo[1,2-a]quinolines further highlights the utility of the N-benzyl group in the synthesis of complex polyheterocycles. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 1-benzyl-1H-pyrrole-2-carboxylate | 30% KOH, MeOH/H₂O, reflux | 1-Benzyl-1H-pyrrole-2-carboxylic acid | nih.gov |

| 1-Benzyl-1H-pyrrole-2-carboxylic acid | 4-Substituted-1,2-phenylenediamines, PPA | 2-(N-benzylpyrrolyl)-benzimidazole | nih.gov |

| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | I₂, DCM, 5 h | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazin-1-one | beilstein-journals.org |

Pyrrole-2-carboxylic acid and its esters are fundamental building blocks in the methodologies developed for the total synthesis of numerous natural products. wikipedia.org The title compound, methyl 1-benzyl-1H-pyrrole-2-carboxylate, represents a synthetically practical form of this building block, where the nitrogen is protected to ensure regioselective reactions. Methodologies utilizing such building blocks are crucial for accessing complex marine natural products, many of which are based on a pyrrole framework and exhibit significant biological activity. nih.gov

For example, the synthesis of dispacamide, a marine alkaloid, utilizes pyrrole-2-carboxylic acid in a key coupling step. nih.gov The N-benzyl protection strategy is commonly employed in such syntheses to enhance stability and control reactivity during the construction of complex molecular targets. Therefore, methyl 1-benzyl-1H-pyrrole-2-carboxylate is a relevant precursor within synthetic strategies aimed at producing pyrrole-containing natural products and their analogues. nih.govnih.gov

The pyrrole scaffold is a core component in a vast range of pharmaceutically active molecules. mdpi.comresearchgate.net N-benzyl substituted pyrrole carboxylates, such as the title compound, have been specifically identified as key intermediates in the synthesis of significant pharmaceutical drugs.

A prominent example is the drug Atorvastatin (Lipitor), a leading medication for lowering cholesterol. nih.govuctm.edu Research studies toward the total synthesis of Atorvastatin and its derivatives have utilized closely related N-benzyl pyrrole structures. In one approach, a pentasubstituted pyrrole, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, was generated as a key intermediate via a münchnone-based 1,3-dipolar cycloaddition. nih.gov In another study aimed at producing an 18F-labeled version of Atorvastatin for PET imaging, a benzyl ether pyrrole intermediate was synthesized using a Paal-Knorr condensation reaction. nih.gov These examples underscore the utility of the N-benzyl pyrrole motif as a crucial structural component for building the core of Atorvastatin. nih.govnih.gov

Additionally, as mentioned previously, the conversion of methyl 1-benzyl-1H-pyrrole-2-carboxylate into 2-(N-benzylpyrrolyl)-benzimidazoles was explored for the development of novel compounds with potential anti-inflammatory activities. nih.gov Polyfunctional pyrroles are also investigated for the synthesis of libraries of compounds designed to inhibit VEGF receptors for potential anticancer applications. sunderland.ac.uk

| Precursor/Intermediate | Synthetic Target Class | Significance | Reference |

|---|---|---|---|

| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | Atorvastatin | Intermediate in total synthesis studies of a major cardiovascular drug. | nih.gov |

| Benzyl ether pyrrole intermediate | [18F]Atorvastatin | Precursor for a radiolabeled analog for molecular imaging. | nih.gov |

| 2-(N-benzylpyrrolyl)-benzimidazoles | Potential Anti-inflammatory Agents | Synthesized from a derivative of the title compound for biological screening. | nih.gov |

Explorations in Materials Science Applications

In the field of materials science, pyrrole is the foundational monomer for the conducting polymer polypyrrole (PPy). However, unmodified PPy suffers from poor solubility and processability, which limits its applications. One effective strategy to overcome these limitations is the introduction of substituents onto the nitrogen atom of the pyrrole ring.

Methyl 1-benzyl-1H-pyrrole-2-carboxylate can be considered a functional monomer for creating N-substituted polypyrrole derivatives. The presence of the bulky N-benzyl group can disrupt the strong inter-chain interactions that typically render polypyrrole insoluble, thus improving the processability of the resulting polymer. N-site substitution is a known method to enhance solubility and introduce specific functionalities into the polymer chain.

The polymerization of N-substituted pyrrole monomers can be achieved electrochemically or through chemical oxidation. The properties of the resulting polymer, such as conductivity, electroactivity, and optical characteristics, are influenced by the nature of the N-substituent. While the primary application of pyrrole derivatives in materials science is as monomers for conducting polymers, the diverse functionalities that can be derived from the carboxylate group also open possibilities for creating specialized materials for sensors, organic electronics, and biomedical devices.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes for N-Benzylated Pyrrole-2-carboxylates

The synthesis of N-substituted pyrrole (B145914) derivatives, a critical area of research, is increasingly focused on green chemistry principles. polimi.it Traditional methods for creating the pyrrole ring, such as the Paal-Knorr reaction which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, are being re-evaluated to improve their sustainability. polimi.itacs.org A significant challenge with this approach has been the limited availability of the necessary dicarbonyl compounds. polimi.it

To address this, researchers are exploring the use of biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds. polimi.itacs.org These precursors, derived from renewable resources, can react efficiently with amines to form substituted pyrrole rings under mild and sustainable conditions, such as without a solvent at moderate temperatures (50–75 °C) or in aqueous methanol (B129727) solutions at room temperature. polimi.itacs.org These methods offer a greener alternative for producing N-substituted pyrrole carboxylic acid derivatives with good to high yields. polimi.itacs.org

Another promising direction is the use of earth-abundant and non-toxic metal catalysts. For instance, an iron(0) complex has been shown to be effective in the highly regiospecific synthesis of substituted pyrroles. acs.org This iron-catalyzed methodology is notable for its broad applicability and tolerance of various functional groups. acs.org Such innovative and sustainable synthetic strategies are crucial for the environmentally responsible production of N-benzylated pyrrole-2-carboxylates and related compounds. acs.orgacs.org

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of N-benzylated pyrrole-2-carboxylates is essential for process optimization and control. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of these chemical transformations. rsc.org Techniques such as FlowNMR spectroscopy allow for non-invasive, real-time observation of reaction kinetics under actual process conditions, overcoming the limitations of traditional offline sampling. rsc.org

Other powerful methods for studying the dynamics of chemical reactions include Time-Resolved Infrared (TRIR) spectroscopy, which probes the vibrational modes of molecules on ultrafast timescales to elucidate reaction mechanisms and kinetics. For more complex molecular interactions and structural changes, 2D-IR spectroscopy provides detailed insights. The combination of chromatographic separation with IR spectroscopy (hyphenated methods) is particularly useful for analyzing complex reaction mixtures and identifying transient intermediates.

These advanced spectroscopic tools, coupled with sophisticated data analysis techniques like chemometrics and machine learning, enable researchers to build accurate kinetic models and gain a comprehensive understanding of the reaction pathways. Such detailed mechanistic studies are vital for improving the efficiency, selectivity, and yield of synthetic routes to pyrrole-2-carboxylates.

Integration of Machine Learning and Artificial Intelligence in Predictive Computational Chemistry for Pyrrole Design

In the context of pyrrole design, AI and ML can be employed for several key tasks:

Property Prediction: Predicting the physicochemical and biological properties of new pyrrole compounds, such as their reactivity, stability, and potential therapeutic activity.

Synthesis Planning: Designing efficient synthetic routes to target pyrrole molecules, identifying the most effective and cost-efficient methods. acs.org

De Novo Drug Design: Generating entirely new molecular structures with specific desired characteristics, effectively navigating the vast chemical space to identify promising candidates. patsnap.comharvard.edu

Expanding the Scope of Biological Applications through Rational Design and High-Throughput Screening

Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov The future development of methyl 1-benzyl-1H-pyrrole-2-carboxylate and its analogs for therapeutic applications will heavily rely on rational design strategies and high-throughput screening (HTS).

Rational drug design involves using the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can specifically interact with it. nih.gov This structure-based approach, aided by computational tools like molecular docking and molecular dynamics simulations, allows for the creation of compounds with high affinity and selectivity for their intended target, thereby maximizing efficacy and minimizing potential side effects. nih.gov

High-throughput screening complements this approach by enabling the rapid testing of large libraries of compounds for their biological activity. This allows for the efficient identification of "hit" compounds that can then be further optimized through medicinal chemistry efforts. The combination of rational design and HTS provides a powerful platform for discovering and developing new pyrrole-based therapeutic agents. mdpi.com

Investigation of Supramolecular Assemblies and Advanced Functional Materials Based on Pyrrole-2-carboxylates

The unique structural and electronic properties of the pyrrole ring make it an excellent building block for the construction of supramolecular assemblies and advanced functional materials. oup.com The pyrrole moiety can participate in various noncovalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, which are the driving forces for self-assembly into well-ordered, higher-order structures. oup.com

Future research in this area will focus on designing and synthesizing novel pyrrole-2-carboxylate derivatives that can self-assemble into specific nanoscale morphologies, such as spheres and fibers. ims.ac.jp By carefully tuning the molecular structure, it is possible to control the properties of these supramolecular structures, leading to the development of new materials with applications in areas such as:

Sensors: Creating receptors that can selectively bind to and detect specific ions or molecules. ims.ac.jp

Electronics: Fabricating π-conjugated systems for use in organic electronic devices. oup.com

Biomaterials: Developing materials that can interact with biological systems in a controlled manner.

The investigation of how modifications to the pyrrole structure, such as the introduction of different substituents, influence the formation and properties of these supramolecular assemblies is a key area of ongoing research. scite.ai This exploration into the supramolecular chemistry of pyrrole-2-carboxylates holds the potential for the creation of a new generation of smart and functional materials. oup.com

Q & A

Q. What are the key synthetic routes for methyl 1-benzyl-1H-pyrrole-2-carboxylate?

Methodological Answer:

- Benzylation Strategy: The benzyl group is introduced via alkylation of the pyrrole nitrogen. For example, methyl pyrrole-2-carboxylate can be treated with benzyl bromide in the presence of a base (e.g., NaH) in anhydrous THF or DMF .

- Esterification: Direct esterification of 1-benzyl-1H-pyrrole-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Alternatively, transesterification using methyl iodide and a carbonate base may be employed .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (>95%) or TLC .

Q. How is the purity and structural integrity of methyl 1-benzyl-1H-pyrrole-2-carboxylate confirmed in research settings?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: ¹H NMR (CDCl₃) shows characteristic signals: benzyl protons (δ 4.8–5.2 ppm), pyrrole protons (δ 6.3–7.1 ppm), and ester methyl (δ 3.7–3.9 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) .

- Mass Spectrometry: ESI-MS or GC-MS identifies the molecular ion peak (m/z ≈ 229.1) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Methodological Answer:

- Cross-Validation: Combine X-ray crystallography (absolute configuration) with DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) to resolve ambiguities in peak assignments .

- Isotopic Labeling: Use ¹³C-labeled reagents to trace carbonyl or benzyl groups in complex derivatives, clarifying coupling patterns in 2D NMR (COSY, HSQC) .

- Dynamic NMR: Investigate rotational barriers (e.g., benzyl group rotation) to explain splitting or broadening in spectra at variable temperatures .

Q. How can computational modeling predict regioselectivity in synthetic planning?

Methodological Answer:

- Reactivity Prediction: DFT calculations (Gaussian 09, M06-2X/cc-pVTZ) model transition states to evaluate energy barriers for benzylation at N1 vs. competing sites .

- Docking Studies: For bioactive derivatives, molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., kinases), guiding functionalization at C3 or C5 positions .

- Retrosynthesis Tools: AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes, prioritizing high-yield pathways (e.g., 85–98% yields in similar pyrrole syntheses) .

Q. What experimental design considerations are critical for studying catalytic activity in heterocyclic transformations?

Methodological Answer:

- Catalyst Screening: Test Pd(II)/Cu(I) systems for cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize solvent (DMF vs. toluene) and temperature (80–120°C) to maximize turnover .

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track ester carbonyl consumption and intermediate formation .

- Kinetic Studies: Employ pseudo-first-order conditions to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.